molecular formula C8H11ClO4S B13519330 Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13519330
M. Wt: 238.69 g/mol
InChI Key: CSFKPQPXXZUVCY-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)bicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the preparation of valuable bicyclic scaffolds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its combination of a chlorosulfonyl group and a carboxylate ester, which provides distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H11ClO4S

Molecular Weight

238.69 g/mol

IUPAC Name

methyl 4-chlorosulfonylbicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H11ClO4S/c1-13-7(10)8-3-2-6(5(8)4-8)14(9,11)12/h5-6H,2-4H2,1H3

InChI Key

CSFKPQPXXZUVCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1C2)S(=O)(=O)Cl

Origin of Product

United States

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